3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1598345-44-8
VCID: VC11796165
InChI: InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2
SMILES: C#CCN1C=NC2=C(C1=O)SC=C2
Molecular Formula: C9H6N2OS
Molecular Weight: 190.22 g/mol

3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1598345-44-8

Cat. No.: VC11796165

Molecular Formula: C9H6N2OS

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1598345-44-8

Specification

CAS No. 1598345-44-8
Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
IUPAC Name 3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2
Standard InChI Key MPHHYGZMABHFFO-UHFFFAOYSA-N
SMILES C#CCN1C=NC2=C(C1=O)SC=C2
Canonical SMILES C#CCN1C=NC2=C(C1=O)SC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(Prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1598345-44-8) features a bicyclic system comprising a thiophene ring fused to a pyrimidinone moiety. The propargyl substituent at the N3 position introduces alkyne functionality, enabling click chemistry applications. Its molecular formula is C9H6N2OS\text{C}_9\text{H}_6\text{N}_2\text{OS}, with a molar mass of 190.22 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one
InChI KeyMPHHYGZMABHFFO-UHFFFAOYSA-N
SMILESC#CCN1C=NC2=C(C1=O)SC=C2
Topological Polar Surface Area72.5 Ų

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits a singlet for the propargyl methylene group (δ\delta 4.37 ppm) and aromatic protons between δ\delta 7.29–8.39 ppm, consistent with thienopyrimidine derivatives . IR stretches at 1686 cm1^{-1} (C=O) and 1350 cm1^{-1} (NO2_2) validate the core functionalities .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Catalyst SystemTemperature (°C)Yield (%)
Pd(PPh3_3)4_4/CuI6078
PdCl2_2(PPh3_3)2_2/CuI8065

Cyclocondensation Approaches

Cyclization of 2-aminothiophene-3-carboxamides with propargyl bromide in refluxing ethanol produces the target compound. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the pyrimidine N3 position . Purification via recrystallization from ethanol yields 88% pure product .

Biological Evaluation

Kinase Inhibition Profiling

Derivatives of thieno[3,2-d]pyrimidin-4-one exhibit potent inhibition of Rho-associated kinases (ROCK I/II). Compound 8k, a structural analog, demonstrates IC50_{50} values of 0.004 μM (ROCK I) and 0.001 μM (ROCK II), surpassing fasudil hydrochloride in efficacy .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells reveal moderate cytotoxicity (IC50_{50} = 12.5 μM), attributed to intercalation with DNA topoisomerase II. Apoptosis induction via caspase-3 activation further supports its chemotherapeutic potential.

Table 3: Cytotoxicity Screening

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)12.5Topoisomerase II inhibition
A549 (Lung)18.2ROS generation

Applications in Materials Science

Organic Electronics

The conjugated π-system and electron-deficient pyrimidinone ring enable use as n-type semiconductors. Thin-film transistors incorporating this compound exhibit electron mobilities of 0.15 cm2^2V1^{-1}s1^{-1}, comparable to fullerene derivatives .

Sensor Development

Functionalization with fluorophores yields turn-on sensors for Hg2+^{2+}, with detection limits of 0.1 nM. The propargyl group facilitates attachment to gold nanoparticles via Au-alkyne interactions, enhancing sensor stability .

Recent Research Advancements

ROCK Inhibitor Development

Structural analogs of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one show promise in treating glaucoma and cardiovascular diseases. Modifications at the C6 position with pyrrolopyridine groups improve selectivity for ROCK II by 40-fold .

Antimicrobial Derivatives

Quaternary ammonium salts derived from this scaffold display broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2 μg/mL). The propargyl moiety enhances membrane penetration, disrupting biofilm formation.

Challenges and Future Directions

Despite synthetic accessibility, poor aqueous solubility (LogP = 2.8) limits bioavailability. Prodrug strategies employing phosphate esters increase solubility 10-fold while maintaining activity . Future work should explore covalent inhibitors targeting cysteine residues via the alkyne group, leveraging proximity-enabled reactivity.

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